2-[(2E)-2-(4-bromobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol
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Overview
Description
4-BROMOBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE is a complex organic compound that features a bromobenzaldehyde moiety linked to a benzisothiazole ring through a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMOBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE typically involves the following steps:
Formation of the Hydrazone Linkage: This can be achieved by reacting 4-bromobenzaldehyde with a suitable hydrazine derivative under acidic or basic conditions.
Introduction of the Benzisothiazole Ring: The hydrazone intermediate is then reacted with a benzisothiazole derivative, often under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazone linkage or the benzisothiazole ring.
Reduction: Reduction reactions can target the carbonyl group of the benzaldehyde moiety or the nitro group of the benzisothiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the bromine atom of the benzaldehyde moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various halogenating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology and Medicine
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-BROMOBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. In materials science, its properties may be exploited to achieve desired physical or chemical characteristics.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMOBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-METHOXYETHYL)HYDRAZONE
- 4-BROMOBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-AMINOETHYL)HYDRAZONE
Uniqueness
The unique combination of the bromobenzaldehyde moiety, the benzisothiazole ring, and the hydrazone linkage in 4-BROMOBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE imparts distinct chemical and physical properties that may not be present in similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C16H14BrN3O3S |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-[[(E)-(4-bromophenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C16H14BrN3O3S/c17-13-7-5-12(6-8-13)11-18-20(9-10-21)16-14-3-1-2-4-15(14)24(22,23)19-16/h1-8,11,21H,9-10H2/b18-11+ |
InChI Key |
UQYXNMOAFKACQL-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)N=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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